molecular formula C25H31ClO9 B13354869 (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B13354869
M. Wt: 511.0 g/mol
InChI Key: ALHRRVVDXXVLIV-RDLOMQTMSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and methoxy groups, and the assembly of the pyran ring. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the chloro group would yield a dechlorinated product.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, altering its activity and leading to a therapeutic effect. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol can be compared with other compounds that have similar structural features, such as:
    • Compounds with tetrahydrofuran rings.
    • Compounds with chloro and methoxy substituents on aromatic rings.
    • Compounds with multiple chiral centers.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H31ClO9

Molecular Weight

511.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[methoxy-[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C25H31ClO9/c1-31-23(14-3-6-16(7-4-14)34-17-9-10-33-13-17)18-11-15(5-8-19(18)26)25(32-2)24(30)22(29)21(28)20(12-27)35-25/h3-8,11,17,20-24,27-30H,9-10,12-13H2,1-2H3/t17-,20+,21+,22-,23?,24+,25-/m0/s1

InChI Key

ALHRRVVDXXVLIV-RDLOMQTMSA-N

Isomeric SMILES

COC(C1=CC=C(C=C1)O[C@H]2CCOC2)C3=C(C=CC(=C3)[C@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)Cl

Canonical SMILES

COC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)C4(C(C(C(C(O4)CO)O)O)O)OC)Cl

Origin of Product

United States

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